

# The Effect of ANG1005 on Microtubule Dynamics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ANG1005   |           |
| Cat. No.:            | B10858675 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on **ANG1005**, a novel peptide-drug conjugate, and its mechanism of action, with a specific focus on its effects on microtubule dynamics. It details the transport of **ANG1005** across the blood-brain barrier (BBB), its cellular uptake, and the subsequent impact of its active component, paclitaxel, on the cellular microtubule network.

### **Introduction to ANG1005**

ANG1005, also known as paclitaxel trevatide, is an innovative therapeutic agent designed to overcome the challenge of delivering chemotherapy to the brain. It is a peptide-drug conjugate consisting of three molecules of the well-established anti-cancer drug, paclitaxel, covalently linked to Angiopep-2, a proprietary 19-amino acid peptide.[1][2] The primary innovation of ANG1005 lies in its ability to leverage the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the blood-brain barrier and blood-cerebrospinal barriers, which are major impediments for many chemotherapeutic agents.[1][3]

Paclitaxel, the cytotoxic payload of **ANG1005**, is a member of the taxane family of drugs.[4] Its mechanism of action involves the disruption of normal microtubule function, which is critical for cell division.[5][6] By conjugating paclitaxel to the Angiopep-2 vector, **ANG1005** facilitates the delivery of this potent microtubule-stabilizing agent to brain tumors, a site notoriously difficult to treat with conventional chemotherapy.[7][8]



#### **Mechanism of Action**

The action of **ANG1005** is a multi-step process involving transport across physiological barriers, cellular internalization, and intracellular drug release, ultimately leading to the disruption of microtubule dynamics.

### **Transport Across the Blood-Brain Barrier (BBB)**

The Angiopep-2 peptide was specifically designed to target the LRP1 receptor, which is highly expressed on the surface of capillary endothelial cells that form the BBB.[1][9] **ANG1005** binds to LRP1 and is actively transported across the endothelial cells via a process called receptor-mediated transcytosis.[3][10] This mechanism allows **ANG1005** to bypass the P-glycoprotein (P-gp) efflux pump, which is a major contributor to the poor brain penetration of unconjugated paclitaxel.[7][8]

#### Cellular Uptake and Intracellular Release

Following its transport into the brain parenchyma, **ANG1005** targets tumor cells. LRP1 is often upregulated in various cancer cells, including high-grade gliomas, which facilitates the entry of **ANG1005** into malignant cells through LRP1-mediated endocytosis.[1][5][11] Once internalized within the cell and trafficked to lysosomes, the ester bonds linking paclitaxel to the Angiopep-2 peptide are cleaved by lysosomal esterases.[1] This releases the free paclitaxel molecules into the cytoplasm where they can exert their cytotoxic effects.





Click to download full resolution via product page

Caption: ANG1005 transport and mechanism of action.



## **Effect on Microtubule Dynamics**

The released paclitaxel is the active component responsible for the therapeutic effect of **ANG1005**. Paclitaxel disrupts microtubule dynamics, a fundamental process for cell structure, transport, and division.[12]

- Promotion of Assembly: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event stabilizes the microtubule structure.
- Inhibition of Depolymerization: By binding to microtubules, paclitaxel counteracts their natural dynamic instability. It prevents the shortening (depolymerization) phase that is essential for the remodeling of the microtubule cytoskeleton during the cell cycle.[4][13]
- Formation of Aberrant Structures: The stabilization effect leads to the formation of non-functional microtubule bundles and disrupts the normal formation of the mitotic spindle.[14]
- Mitotic Arrest: The inability of the cell to form a proper mitotic spindle and segregate chromosomes correctly activates cell cycle checkpoints, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4]
- Induction of Apoptosis: This sustained mitotic block ultimately triggers programmed cell death, or apoptosis, resulting in the elimination of the cancer cell.[5][6]

In essence, the effect of **ANG1005** on microtubule dynamics is identical to that of paclitaxel, but its delivery system enables this effect to occur in tumors within the central nervous system.[4]

### **Quantitative Data Summary**

The efficacy of **ANG1005** is supported by preclinical data demonstrating its superior brain penetration and potent cytotoxic activity, which is comparable to free paclitaxel.

Table 1: In Vitro Cytotoxicity of **ANG1005** vs. Paclitaxel



| Cell Line  | Cancer Type                   | ANG1005 IC50<br>(nM) | Paclitaxel IC <sub>50</sub><br>(nM) | Reference |
|------------|-------------------------------|----------------------|-------------------------------------|-----------|
| U87 MG     | Glioblastoma                  | ~10-20               | ~5-15                               | [4]       |
| NCI-H460   | Non-small cell<br>lung cancer | ~5-10                | ~3-8                                | [4]       |
| MDA-MB-231 | Breast Cancer                 | Not specified        | Not specified                       | [15]      |

| Note: IC<sub>50</sub> values are approximate, based on graphical data from cited literature. The conjugation did not significantly alter the high in vitro potency of paclitaxel. |

Table 2: Brain Uptake and Penetration

| Compound                   | Parameter                          | Value                                  | Fold Increase<br>(ANG1005 vs.<br>Paclitaxel) | Reference |
|----------------------------|------------------------------------|----------------------------------------|----------------------------------------------|-----------|
| <sup>3</sup> H-Paclitaxel  | Brain Influx<br>(K <sub>in</sub> ) | 8.5 ± 0.5 x 10 <sup>-5</sup><br>mL/s/g | -                                            | [15]      |
| <sup>125</sup> I-ANG1005   | Brain Influx (K <sub>in</sub> )    | $7.3 \pm 0.2 \times 10^{-3}$ mL/s/g    | 86-fold                                      | [15]      |
| <sup>14</sup> C-Paclitaxel | In vivo Uptake<br>(Brain)          | Not specified                          | -                                            | [15]      |
| <sup>125</sup> I-ANG1005   | In vivo Uptake<br>(Brain)          | Not specified                          | 4 to 54-fold                                 | [15]      |

 $\mid$  Note:  $K_{in}$  measured by in situ rat brain perfusion. In vivo uptake measured 30 min after i.v. injection in mice.  $\mid$ 

Table 3: Cell Cycle Analysis



| Cell Line | Treatment              | % Cells in G2/M<br>Phase | Reference |
|-----------|------------------------|--------------------------|-----------|
| U87 MG    | Control                | ~15%                     | [4]       |
| U87 MG    | Paclitaxel (equimolar) | ~60-70%                  | [4]       |
| U87 MG    | ANG1005 (equimolar)    | ~60-70%                  | [4]       |

| Note: Data are approximate, based on graphical representation after 24h treatment. Both ANG1005 and paclitaxel induce a characteristic accumulation of cells in the G2/M phase. |

# **Key Experimental Protocols**

The following sections detail the methodologies used to obtain the quantitative data on **ANG1005**'s activity.

#### In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB independent of systemic circulation.

- Animal Preparation: A rat is anesthetized, and the common carotid artery is exposed and catheterized. The corresponding external carotid and pterygopalatine arteries are ligated.
- Perfusion: The perfusion fluid, a buffered physiological salt solution containing the radiolabeled test compound (e.g., <sup>125</sup>I-ANG1005 or <sup>3</sup>H-paclitaxel), is warmed to 37°C and infused into the carotid artery at a constant rate for a defined period (e.g., 30-60 seconds).
- Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain hemisphere ipsilateral to the perfusion is dissected, weighed, and solubilized.
- Quantification: The amount of radioactivity in the brain tissue and in an aliquot of the perfusate is measured using a scintillation counter.
- Calculation: The brain uptake transfer coefficient ( $K_{in}$ ) is calculated using the equation:  $K_{in} = A_m / (C_p \times T)$ , where  $A_m$  is the quantity of tracer in the brain (dpm/g),  $C_p$  is the concentration of the tracer in the perfusate (dpm/mL), and T is the perfusion time (s).





Click to download full resolution via product page

**Caption:** Workflow for in situ brain perfusion experiment.

## Immunofluorescence for Tubulin Polymerization

This method visualizes the effect of **ANG1005** on the microtubule network within cells.

- Cell Culture: Cancer cells (e.g., NCI-H460) are seeded onto glass coverslips in a culture dish and allowed to adhere overnight.
- Treatment: Cells are treated with equimolar concentrations of ANG1005, paclitaxel, or a vehicle control for a specified duration (e.g., 24 hours).[4]
- Fixation: The cells are washed with PBS and then fixed with a solution like cold methanol or paraformaldehyde to preserve the cellular structures.
- Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.
- Blocking: Non-specific antibody binding sites are blocked using a solution like 1% Bovine Serum Albumin (BSA) in PBS.
- Primary Antibody Incubation: Cells are incubated with a primary antibody specific for β-tubulin.
- Secondary Antibody Incubation: After washing, cells are incubated with a fluorescentlylabeled secondary antibody that binds to the primary antibody.
- Mounting and Imaging: The coverslips are mounted onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The microtubule structures are then visualized using a fluorescence microscope.



## **Cell Cycle Analysis by Flow Cytometry**

This protocol quantifies the proportion of cells in different phases of the cell cycle, revealing the G2/M arrest induced by **ANG1005**.

- Cell Culture and Treatment: Cancer cells (e.g., U87) are cultured and treated with ANG1005, paclitaxel, or a vehicle control for 24 hours.[4]
- Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and washed with PBS.
- Fixation: The cell pellet is resuspended and fixed in cold 70% ethanol while vortexing gently, followed by incubation at -20°C.
- Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.
- Data Analysis: The resulting data is analyzed to generate a histogram of cell count versus DNA content. Software is used to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

### Conclusion

ANG1005 represents a significant advancement in drug delivery, effectively transporting the potent microtubule-stabilizing agent paclitaxel across the blood-brain barrier. Its mechanism of action relies on the LRP1 receptor for transport into the brain and subsequent uptake by tumor cells.[1][10] Once inside the cell, released paclitaxel exerts its well-characterized effects on microtubule dynamics: promoting polymerization, inhibiting depolymerization, and ultimately causing cell cycle arrest in the G2/M phase, which leads to apoptosis.[4] Preclinical data robustly support this mechanism, showing that while ANG1005's cytotoxicity is comparable to free paclitaxel, its ability to penetrate the brain is dramatically enhanced.[4][15] This targeted delivery strategy holds significant promise for the treatment of primary and metastatic brain cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of blood—brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of glioma tumour microenvironment on the transport of ANG1005 via low-density lipoprotein receptor-related protein 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drugs That Target Dynamic Microtubules: A New Molecular Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microtubule Dynamics as a Target in Oncology PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uptake of ANG1005, a novel paclitaxel derivative, through the blood-brain barrier into brain and experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [The Effect of ANG1005 on Microtubule Dynamics: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858675#ang1005-effect-on-microtubule-dynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com